molecular formula C19H17NO6 B385441 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637749-62-3

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B385441
CAS No.: 637749-62-3
M. Wt: 355.3g/mol
InChI Key: JRRLSPOOSSZGGK-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with an appropriate electrophile.

    Attachment of the Dimethylcarbamate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and flame retardants.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methylcarbamate
  • 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl ethylcarbamate
  • 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl propylcarbamate

Uniqueness

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylcarbamate moiety, in particular, may enhance its stability and bioavailability compared to similar compounds with different carbamate groups.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-20(2)19(22)26-14-7-8-15-16(10-14)24-11-17(18(15)21)25-13-6-4-5-12(9-13)23-3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRLSPOOSSZGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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